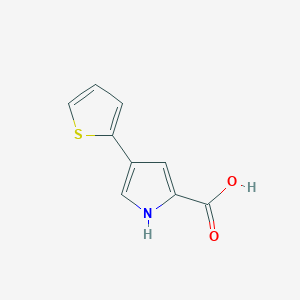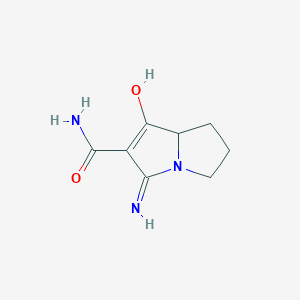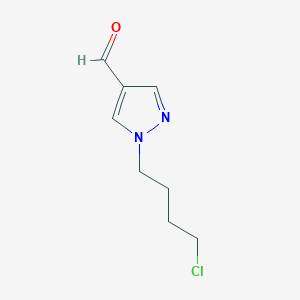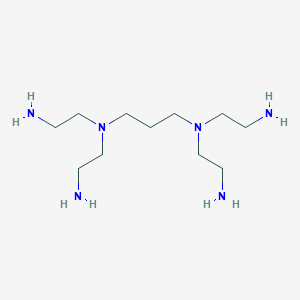
N1,N1'-(Propane-1,3-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1’-(Propane-1,3-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine): is a chemical compound known for its unique structure and properties. It is a type of polyamine, which means it contains multiple amine groups. This compound is often used in various scientific research applications due to its ability to interact with different biological and chemical systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1’-(Propane-1,3-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine) typically involves the reaction of propane-1,3-diamine with ethane-1,2-diamine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained between 50°C to 100°C to ensure optimal reaction rates .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process includes the purification of the final product using techniques such as distillation or crystallization to achieve high purity levels .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amine groups are converted to corresponding oxides.
Reduction: It can also be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are often employed in substitution reactions.
Major Products:
Oxidation: Produces oxides of the amine groups.
Reduction: Results in simpler amine derivatives.
Substitution: Leads to the formation of substituted amine compounds.
科学研究应用
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with metal ions.
- Acts as a building block in the synthesis of more complex organic molecules .
Biology:
- Investigated for its role in cellular processes due to its polyamine structure.
- Studied for its potential in gene regulation and expression .
Medicine:
- Explored for its therapeutic potential in treating diseases related to polyamine metabolism.
- Used in drug development as a scaffold for designing new pharmaceuticals .
Industry:
- Utilized in the production of polymers and resins.
- Employed as a stabilizer in various industrial processes .
作用机制
The mechanism of action of N1,N1’-(Propane-1,3-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine) involves its interaction with biological molecules such as DNA and proteins. The compound can bind to these molecules through its amine groups, affecting their structure and function. This interaction can lead to changes in gene expression and protein activity, which are crucial for various cellular processes .
相似化合物的比较
- N,N’-Bis(3-aminopropyl)ethylenediamine
- N,N’-Bis(2-aminoethyl)-1,3-propanediamine
- 1,5,8,12-Tetraazadodecane
Comparison:
- N1,N1’-(Propane-1,3-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine) has a unique structure that allows it to form more stable complexes with metal ions compared to its analogs.
- It exhibits higher reactivity in substitution reactions due to the presence of multiple amine groups.
- Its polyamine structure provides it with enhanced biological activity, making it more effective in scientific research applications .
属性
分子式 |
C11H30N6 |
|---|---|
分子量 |
246.40 g/mol |
IUPAC 名称 |
N,N,N',N'-tetrakis(2-aminoethyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H30N6/c12-2-8-16(9-3-13)6-1-7-17(10-4-14)11-5-15/h1-15H2 |
InChI 键 |
ZKEGVCJAZHCGTG-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CCN)CCN)CN(CCN)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
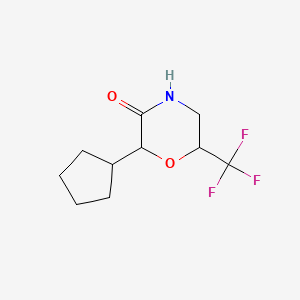
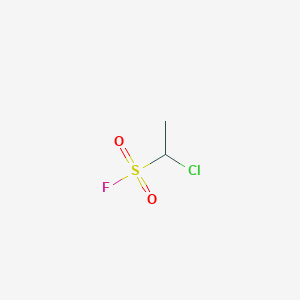
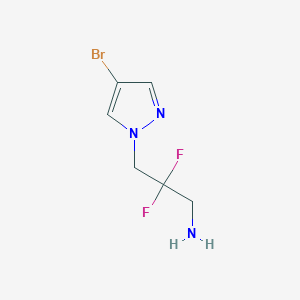
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)
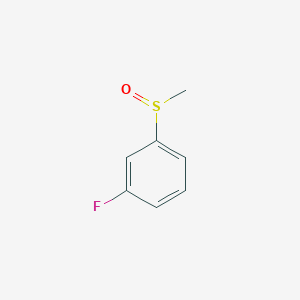

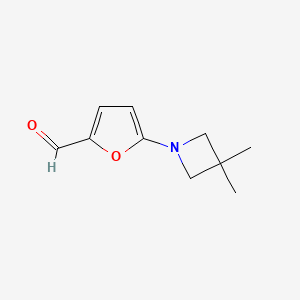
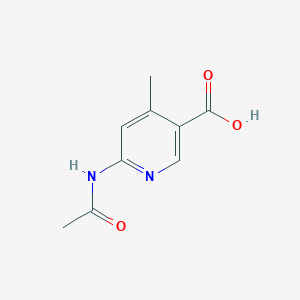
![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)
